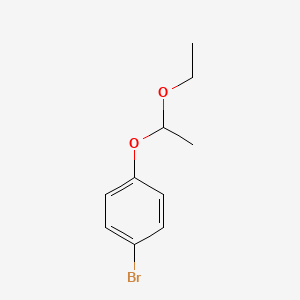![molecular formula C14H18BF3O3 B6260730 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2414379-14-7](/img/no-structure.png)
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane, also known as (3-MeTFP-TB) is a new and promising compound with a wide range of potential applications in the field of chemical synthesis and scientific research. It is a boron-containing compound that is used as a reagent in various reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction. It is also used as a catalyst in the synthesis of novel compounds and materials. In addition, it has been used in the development of new drugs and in the synthesis of various compounds with potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (3-MeTFP-TB).
Aplicaciones Científicas De Investigación
(3-MeTFP-TB) has a wide range of potential applications in scientific research. It has been used in the development of new drugs and in the synthesis of various compounds with potential therapeutic applications. In addition, it has been used as a catalyst in the synthesis of novel compounds and materials. It has also been used in the synthesis of organic compounds and in the development of new catalytic systems. Finally, it has been used in the synthesis of metal-organic frameworks and in the development of new nanomaterials.
Mecanismo De Acción
The mechanism of action of (3-MeTFP-TB) is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. It is believed that the compound can facilitate the formation of new bonds between molecules, which can lead to the formation of new compounds. In addition, it is believed that the compound can act as a catalyst in various reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-MeTFP-TB) are not yet fully understood. However, preliminary studies suggest that the compound may have a number of beneficial effects. For example, it has been shown to have an anti-inflammatory effect in mice and to inhibit the growth of certain types of cancer cells. In addition, it has been shown to exhibit antioxidant activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (3-MeTFP-TB) is that it is relatively easy to synthesize and can be used in a wide range of reactions. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for (3-MeTFP-TB). These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted into the development of new catalytic systems and the synthesis of novel compounds and materials. Finally, research could be conducted into the development of new nanomaterials and metal-organic frameworks.
Métodos De Síntesis
The synthesis of (3-MeTFP-TB) is relatively simple and can be achieved through a few steps. The first step is the reaction of 3-methyl-4-(trifluoromethoxy)phenyl boronic acid with tetraethylene glycol in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, (3-MeTFP-TB). The second step is to purify the compound by recrystallization. The final step is to isolate the compound by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane involves the reaction of 3-methyl-4-(trifluoromethoxy)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "3-methyl-4-(trifluoromethoxy)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-(trifluoromethoxy)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in anhydrous tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst (e.g. Pd(PPh3)4) to the reaction mixture.", "Step 3: Purge the reaction vessel with nitrogen and heat the reaction mixture to reflux for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product, 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane." ] } | |
Número CAS |
2414379-14-7 |
Nombre del producto |
4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
Fórmula molecular |
C14H18BF3O3 |
Peso molecular |
302.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



